4-(4-Methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a heterocyclic organic compound containing a thiazole ring substituted with a pyridinyl and a methylthiophenyl group. It has been identified as a potent and selective inhibitor of Aurora kinases, specifically Aurora A and Aurora B. [] These kinases play a critical role in cell division, and their dysregulation is associated with various cancers. The compound's ability to inhibit these kinases makes it a potential candidate for anticancer drug development.
4-(4-Methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride (AMG 900) acts as a potent and selective inhibitor of Aurora kinases A and B. [] These kinases play crucial roles in cell cycle progression, specifically in mitosis. They regulate various processes, including chromosome segregation, spindle assembly, and cytokinesis.
While the exact mechanism of action for this specific compound is not detailed in the provided papers, Aurora kinase inhibitors generally function by competing with ATP for binding to the kinase's active site. [] This competitive inhibition prevents the phosphorylation of downstream substrates, ultimately disrupting the cell cycle and leading to cell death, particularly in rapidly dividing cancer cells.
The primary application of 4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride (AMG 900) identified in the provided papers is as a potential anticancer agent. [] Its high selectivity for Aurora kinases, particularly Aurora A and Aurora B, makes it a promising candidate for targeted cancer therapy.
Specifically, AMG 900 has demonstrated activity against multidrug-resistant cancer cell lines, highlighting its potential to overcome drug resistance mechanisms often encountered in cancer treatment. [] Furthermore, its favorable pharmacokinetic properties, including oral bioavailability, suggest its suitability for clinical development. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4